molecular formula C10H8N2O3 B8798912 Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Cat. No.: B8798912
M. Wt: 204.18 g/mol
InChI Key: SJCNLOPXPBCMGQ-UHFFFAOYSA-N
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Description

Isoquinoline, 6-methyl-5-nitro-, 2-oxide is a nitro-substituted isoquinoline derivative with a methyl group at position 6, a nitro group at position 5, and an N-oxide functional group at position 2. Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol. Nitro and methyl substituents influence reactivity: the nitro group is strongly electron-withdrawing, while the methyl group is mildly electron-donating, creating a unique electronic profile for applications in medicinal chemistry or as a synthetic intermediate .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6-methyl-5-nitro-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C10H8N2O3/c1-7-2-3-8-6-11(13)5-4-9(8)10(7)12(14)15/h2-6H,1H3

InChI Key

SJCNLOPXPBCMGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=[N+](C=C2)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-8-Nitroisoquinoline

  • Structure : Bromine at position 5, nitro at position 8; lacks an N-oxide group.
  • Molecular Formula : C₉H₅BrN₂O₂ (MW: 269.05 g/mol; CAS: 63927-23-1) .
  • Key Differences: Bromine substituent increases molecular weight and steric bulk compared to methyl. Nitro at position 8 may direct electrophilic substitution differently than nitro at position 5. Used in metalation reactions to synthesize 6-aminoisoquinoline, demonstrating its utility as a halogenated intermediate .

Isoquinoline, 7-Nitro-, 2-Oxide

  • Structure : Nitro at position 7 with an N-oxide at position 2.
  • Molecular Formula : C₉H₆N₂O₃ (MW: 190.16 g/mol; CAS: 309263-15-8) .
  • Key Differences: Nitro group placement (7 vs. Lower molecular weight due to the absence of a methyl group. Shared N-oxide group suggests similar stability challenges, such as sensitivity to reducing agents.

5-Chloroisoquinoline

  • Molecular Formula : C₉H₆ClN (MW: 163.61 g/mol; CAS: 34784-04-8) .
  • Key Differences :
    • Chlorine is less electron-withdrawing than nitro, reducing electrophilic reactivity.
    • Simpler structure with higher lipophilicity, making it suitable for hydrophobic reaction environments.

6-Methoxyquinoline N-Oxide

  • Structure: Methoxy at position 6, N-oxide at position 1 (quinoline core).
  • Molecular Formula: C₁₀H₉NO₂ (MW: 175.18 g/mol; CAS: 607-86-3) .
  • Key Differences: Quinoline vs. isoquinoline core shifts nitrogen position, altering electronic properties. Methoxy group is electron-donating, contrasting with nitro’s electron-withdrawing effect.

7-Hydroxy-6-Methoxy-1-Methyl-3,4-Dihydroisoquinoline N-Oxide (LA)

  • Structure : Partially saturated 3,4-dihydro ring with hydroxyl, methoxy, and methyl groups.
  • Molecular Formula: C₁₁H₁₃NO₃ (MW: 207.23 g/mol) .
  • Key Differences :
    • Dihydro structure increases flexibility and reduces aromaticity.
    • Hydroxyl and methoxy groups enhance polarity, suggesting applications in alkaloid research.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) N-Oxide Position CAS Number
Isoquinoline, 6-methyl-5-nitro-, 2-oxide C₁₀H₈N₂O₃ 204.18 6-methyl, 5-nitro 2 Not available
5-Bromo-8-nitroisoquinoline C₉H₅BrN₂O₂ 269.05 5-bromo, 8-nitro None 63927-23-1
Isoquinoline, 7-nitro-, 2-oxide C₉H₆N₂O₃ 190.16 7-nitro 2 309263-15-8
5-Chloroisoquinoline C₉H₆ClN 163.61 5-chloro None 34784-04-8
6-Methoxyquinoline N-Oxide C₁₀H₉NO₂ 175.18 6-methoxy 1 (quinoline) 607-86-3

Research Findings

  • N-Oxide Effects: The N-oxide group in isoquinoline derivatives significantly impacts chemical shifts (e.g., δC 138.9 for C-1 and δC 57.9 for C-3 in LA) due to altered electron distribution .
  • Substituent Reactivity : Nitro groups enhance electrophilic substitution at adjacent positions, while halogens (Br, Cl) facilitate cross-coupling reactions .
  • Synthetic Utility: Brominated isoquinolines serve as intermediates for amination, whereas N-oxides are precursors for reduced or functionalized derivatives .

Preparation Methods

Nitration Conditions and Regioselectivity

The nitration of 6-methylisoquinoline is typically performed using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at temperatures between 0°C and 25°C. The methyl group at the 6-position directs electrophilic attack to the 5-position due to its electron-donating inductive effect, favoring the formation of 6-methyl-5-nitroisoquinoline.

Key Parameters:

  • Acid Ratio: H₂SO₄:HNO₃ (3:1 v/v) ensures protonation of the isoquinoline nitrogen, enhancing electrophilic substitution.

  • Temperature Control: Maintaining temperatures below 30°C prevents over-nitration and byproducts like 8-nitro derivatives.

Industrial-Scale Adaptations

Continuous flow reactors improve yield (up to 78%) and reproducibility by ensuring precise temperature and mixing control. Catalysts such as zinc triflate (5 mol%) further enhance regioselectivity.

Oxidation to N-Oxide

Meta-Chloroperoxybenzoic Acid (mCPBA) Method

The N-oxide is formed by treating 6-methyl-5-nitroisoquinoline with mCPBA in dichloromethane (DCM) at 0°C–25°C.

Typical Procedure:

  • Dissolve 6-methyl-5-nitroisoquinoline (1 equiv) in DCM.

  • Add mCPBA (1.5 equiv) gradually at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.

Yield: 70–85%.

Alternative Oxidants

Hydrogen peroxide (H₂O₂) in acetic acid achieves lower yields (50–60%) due to competing side reactions. Ozone (O₃) in methanol is effective but requires stringent safety measures.

Alternative Synthetic Routes

Palladium-Catalyzed Cyclization

Aryl halides and ketones undergo palladium-catalyzed coupling to form the isoquinoline core, followed by nitration and oxidation.

Example:

  • Substrate: 2-Bromo-6-methylisoquinoline.

  • Conditions: Pd(OAc)₂ (5 mol%), XPhos ligand, K₂CO₃, DMF, 100°C.

  • Yield: 65% after nitration and oxidation.

Multi-Step Functionalization

Route 1:

  • Nitrate 6-methylisoquinoline 2-oxide directly using fuming HNO₃ in H₂SO₄ at −10°C.

  • Yield: 58% (limited by N-oxide stability under strong acids).

Route 2:

  • Synthesize 5-nitroisoquinoline via SNH amidation, then methylate and oxidize.

  • Challenge: Low regioselectivity during methylation.

Data Tables

Table 1: Comparison of Nitration Methods

MethodConditionsRegioselectivity (5-Nitro:8-Nitro)Yield (%)
H₂SO₄/HNO₃ (batch)0°C, 4 h9:172
Continuous flow reactor25°C, Zn(OTf)₂ catalyst12:178
Fuming HNO₃−10°C, 2 h7:158

Table 2: Oxidation Efficiency

OxidantSolventTemperature (°C)Time (h)Yield (%)
mCPBADCM251285
H₂O₂/AcOHAcetic acid502455
O₃/MeOHMethanol−78170

Challenges and Optimization

Byproduct Formation

  • 8-Nitro Isomer: Minimized by using bulky solvents (e.g., tert-butyl alcohol) to sterically hinder the 8-position.

  • Over-Oxidation: Controlled by limiting mCPBA stoichiometry to ≤1.5 equiv.

Purification Strategies

  • Chromatography: Silica gel with EtOAc/hexane (1:4) separates N-oxide from unreacted starting material.

  • Recrystallization: Ethanol/water mixtures (3:1) yield high-purity crystals (>98%).

Emerging Methodologies

Microwave-Assisted Nitration

Microwave irradiation (100°C, 30 min) reduces reaction time and improves yield (82%).

Electrochemical Oxidation

A Pt anode in acetonitrile/water (9:1) at 1.5 V converts 6-methyl-5-nitroisoquinoline to its N-oxide with 75% yield, avoiding stoichiometric oxidants .

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